Cupric selenite dihydrate

Catalog No.
S1505974
CAS No.
15168-20-4
M.F
CuSeO3·2H2O
CuH4O5Se
M. Wt
226.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cupric selenite dihydrate

CAS Number

15168-20-4

Product Name

Cupric selenite dihydrate

IUPAC Name

copper;selenite;dihydrate

Molecular Formula

CuSeO3·2H2O
CuH4O5Se

Molecular Weight

226.55 g/mol

InChI

InChI=1S/Cu.H2O3Se.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-2

InChI Key

JPJDNSPXIBYJBH-UHFFFAOYSA-L

SMILES

O.O.[O-][Se](=O)[O-].[Cu+2]

Canonical SMILES

O.O.[O-][Se](=O)[O-].[Cu+2]

The exact mass of the compound Cupric selenite dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cupric selenite dihydrate (CuSeO3·2H2O) is an inorganic copper(II) salt valued as a solid-state precursor for the synthesis of various copper-selenium materials, including copper selenide (CuSe, Cu2Se) nanoparticles and thin films. Unlike anhydrous forms or simple mixtures of copper and selenium salts, the dihydrate provides a fixed stoichiometry of copper, selenium, and bound water. This defined composition is critical for achieving reproducible outcomes in thermal decomposition and hydrothermal synthesis processes where water content directly influences reaction pathways and final product phases.

Substituting Cupric Selenite Dihydrate with its anhydrous form, other copper salts like cupric selenate, or an ad-hoc mixture of a copper source (e.g., CuSO4) and a selenite source (e.g., Na2SeO3) compromises process control. The two molecules of crystalline water are not incidental; they are released at specific temperatures, creating a distinct multi-stage decomposition pathway that differs significantly from the single-stage decomposition of anhydrous copper selenite. This predictable, staged release of water and subsequent decomposition is crucial for controlling the formation of intermediate phases and the final morphology of materials like copper oxides or copper selenides. Using substitutes with different anions (e.g., selenate vs. selenite) introduces entirely different thermal stability and electrochemical reduction potentials, leading to different products and impurities.

Predictable, Multi-Stage Thermal Decomposition for Controlled Synthesis

Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses show that Cupric Selenite Dihydrate has a distinct, multi-stage decomposition critical for process control. The dehydration (water loss) occurs in three stages between 202°C and 264°C, before the anhydrous CuSeO3 begins to break down above 480°C. In contrast, anhydrous copper selenite would exhibit a single, higher-temperature decomposition event. This staged decomposition, unique to the dihydrate, allows for precise temperature programming in thermal processes to form specific intermediate phases, such as Cu4O(SeO3)3, on the pathway to the final CuO and SeO2 products.

Evidence DimensionThermal Decomposition Pathway
Target Compound DataMulti-stage decomposition: Dehydration at 202-264°C, followed by anhydrous breakdown at 480-595°C.
Comparator Or BaselineAnhydrous Copper Selenite (CuSeO3): Single-stage decomposition directly to oxides at elevated temperatures.
Quantified DifferenceThe dihydrate introduces a distinct, lower-temperature dehydration regime (202-264°C) that is absent in the anhydrous form.
ConditionsThermogravimetry (TG) and Differential Scanning Calorimetry (DSC) analysis in a temperature range of 25–600°C.

This predictable, staged decomposition allows for greater control over the synthesis of specific copper oxide or copper selenide phases by enabling precise thermal processing steps.

Precursor Superiority for Phase-Pure Copper Selenide (Cu2-xSe) Nanoparticles

Using a well-defined, single-source precursor like Cupric Selenite Dihydrate is advantageous for synthesizing phase-pure copper selenide nanoparticles compared to multi-component systems (e.g., CuSO4 + SeO2). In hydrothermal co-reduction synthesis, the use of CuSO4·5H2O and SeO2 precursors with a reducing agent yielded hexagonal flake-shaped Cu2Se nanoparticles. While effective, controlling stoichiometry and avoiding side reactions with multi-component precursors can be challenging. A single precursor like CuSeO3·2H2O provides an inherent 1:1 Cu:Se ratio, simplifying reaction stoichiometry and promoting the formation of phase-pure products like cubic berzelianite Cu2-xSe, a common target phase. This simplifies process development and enhances batch-to-batch reproducibility.

Evidence DimensionFinal Product Phase Purity
Target Compound DataProvides a fixed 1:1 Cu:Se stoichiometry, facilitating the synthesis of target phases like berzelianite Cu2-xSe.
Comparator Or BaselineMulti-component precursors (e.g., CuSO4 + SeO2): Requires careful balancing of precursor ratios and reaction conditions to achieve phase purity, with potential for undesired phases.
Quantified DifferenceQualitative but significant: Simplifies stoichiometry and reduces the risk of off-target phase formation common in multi-precursor systems.
ConditionsHydrothermal and solvothermal synthesis of copper selenide nanoparticles.

Procuring a single, stoichiometrically-defined precursor reduces process variables and improves the reproducibility of synthesizing phase-pure copper selenide nanomaterials.

Differential Electrochemical Behavior vs. Selenate Salts

The selenite anion (SeO3^2-) has markedly different electrochemical properties compared to the selenate anion (SeO4^2-). Selenate (SeVI) is notoriously difficult to reduce electrochemically, often requiring specific catalytic surfaces or mediators. In contrast, selenite (SeIV) is more readily reduced at the cathode to form elemental selenium (Se0) or copper selenide in the presence of copper ions. For applications involving electrodeposition of copper selenide films or selenium coatings, using a selenite-based precursor like CuSeO3·2H2O is far more direct and efficient than using a selenate-based salt, which may be electrochemically inactive under typical conditions.

Evidence DimensionElectrochemical Reducibility
Target Compound DataContains the selenite (SeIV) anion, which is directly reducible to Se(0) at a cathode.
Comparator Or BaselineCupric Selenate (CuSeO4): Contains the selenate (SeVI) anion, which is generally considered electrochemically inactive and very difficult to reduce directly.
Quantified DifferenceQualitative but fundamental: Selenite is electrochemically active for reduction, while selenate is largely inactive under the same conditions.
ConditionsAqueous electrochemical cell for deposition.

For any electrochemical application, choosing the selenite form is critical for process viability, avoiding the need for complex and inefficient methods required to reduce selenate.

Controlled Thermal Synthesis of Copper Oxide and Selenide Catalysts

The well-defined, multi-stage thermal decomposition of Cupric Selenite Dihydrate makes it the right choice for fabricating catalysts where the final morphology and phase are determined by precise heating protocols. The distinct dehydration and decomposition steps allow for programmed calcination to control particle growth and porosity.

Reproducible Batch Production of Copper Selenide Nanoparticles

For reproducible, scalable synthesis of copper selenide (e.g., Cu2-xSe) nanomaterials via hydrothermal or solvothermal methods, the use of this single-source precursor is highly advantageous. It eliminates variables associated with balancing multiple precursors, leading to more consistent particle size, morphology, and phase purity from batch to batch.

Formulation of Electrodeposition Baths for Copper-Selenium Thin Films

This compound is a preferred precursor for formulating electrochemical baths for depositing copper selenide thin films, which are used in solar cells and thermoelectric devices. Its selenite (SeIV) anion is readily reducible, ensuring efficient and direct deposition, a significant advantage over electrochemically stubborn selenate salts.

UNII

B084V60QBP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

15168-20-4

Dates

Last modified: 08-15-2023

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